molecular formula C9H17NO B6276137 rac-(4aR,7R,8aR)-decahydroquinolin-7-ol CAS No. 1932643-78-1

rac-(4aR,7R,8aR)-decahydroquinolin-7-ol

Cat. No.: B6276137
CAS No.: 1932643-78-1
M. Wt: 155.2
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Description

rac-(4aR,7R,8aR)-decahydroquinolin-7-ol: is a chiral compound belonging to the class of decahydroquinolines This compound features a quinoline core that is fully hydrogenated, resulting in a decahydroquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydrogenation of Quinoline Derivatives: One common method involves the hydrogenation of quinoline derivatives under high pressure and temperature in the presence of a suitable catalyst such as palladium on carbon. This process reduces the quinoline ring to a decahydroquinoline structure.

    Asymmetric Synthesis: Enantioselective synthesis can be achieved using chiral catalysts or auxiliaries to obtain the desired stereochemistry at the 4a, 7, and 8a positions. This method often involves multiple steps, including the formation of intermediate compounds that are subsequently reduced to the target molecule.

Industrial Production Methods: Industrial production typically involves large-scale hydrogenation processes using robust catalytic systems to ensure high yield and purity. Continuous flow reactors may be employed to optimize reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group at the 7th position can undergo oxidation to form a ketone, using reagents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be further reduced to remove the hydroxyl group, yielding a fully saturated decahydroquinoline.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide, pyridinium chlorochromate.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed:

    Oxidation: Decahydroquinolin-7-one.

    Reduction: Decahydroquinoline.

    Substitution: Various substituted decahydroquinolines depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: rac-(4aR,7R,8aR)-decahydroquinolin-7-ol can be used as a ligand in asymmetric catalysis, aiding in the synthesis of other chiral compounds.

    Synthetic Intermediates: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine:

    Pharmacology: The compound’s structure allows it to interact with various biological targets, making it a potential candidate for drug development, particularly in the treatment of neurological disorders.

    Biochemical Studies: It can be used in studies to understand the interaction of chiral molecules with biological systems.

Industry:

    Material Science: The compound can be incorporated into polymers to enhance their properties, such as increasing flexibility or thermal stability.

    Agrochemicals: It may be used in the synthesis of pesticides or herbicides due to its potential biological activity.

Mechanism of Action

The mechanism by which rac-(4aR,7R,8aR)-decahydroquinolin-7-ol exerts its effects depends on its interaction with specific molecular targets. The hydroxyl group at the 7th position can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s chiral centers allow for selective binding to chiral biological molecules, potentially leading to enantioselective effects.

Comparison with Similar Compounds

    Decahydroquinoline: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    7-Hydroxydecahydroquinoline: Similar structure but may differ in stereochemistry, affecting its biological activity and reactivity.

Uniqueness: rac-(4aR,7R,8aR)-decahydroquinolin-7-ol is unique due to its specific stereochemistry and the presence of a hydroxyl group, which enhances its reactivity and potential applications in various fields. Its chiral nature allows for enantioselective interactions, making it valuable in asymmetric synthesis and drug development.

This detailed overview should provide a comprehensive understanding of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

1932643-78-1

Molecular Formula

C9H17NO

Molecular Weight

155.2

Purity

95

Origin of Product

United States

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